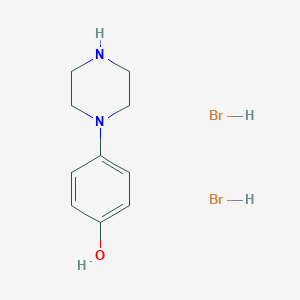

p-(1-Piperazinyl)phenol dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-(1-Piperazinyl)phenol dihydrobromide, also known as PPDB, is an organic compound used in a variety of scientific research applications. It is a brominated phenol derivative that has a piperazine ring attached to the phenol core. This compound has been studied extensively due to its potential as a synthetic reagent and its ability to act as a biological and environmental catalyst. PPDB has been used in a variety of biochemical and physiological studies and has been found to possess a number of useful properties.

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including p-(1-Piperazinyl)phenol dihydrobromide, have been widely studied for their therapeutic potential across a broad spectrum of applications. Notably, piperazine is a significant moiety in the rational design of drugs, found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating a broad scope for the development of new therapeutic agents leveraging this structure (Rathi, Syed, Shin, & Patel, 2016).

Phenolics in Foods and Their Health Benefits

Phenolic compounds, such as those derived from p-(1-Piperazinyl)phenol, have been extensively researched for their diverse health benefits. These compounds occur mostly as soluble conjugates and insoluble forms, covalently bound to sugar moieties or cell wall structural components. Phenolics have potential in releasing bound phenolic compounds through food processes, which may enhance their bioavailability and contribute to the growing functional food industry (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Piperazine and Its Analogues in Medicinal Chemistry

Piperazine and its analogues, including p-(1-Piperazinyl)phenol, show a broad spectrum of pharmaceutical applications, underlining the importance of piperazine as a pharmacophore in medicinal chemistry. Recent advancements in the synthesis of piperazine derivatives reveal their potent pharmacophoric activities, suggesting a rich potential for developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Antimycobacterial Potential of Piperazine Derivatives

The antimycobacterial potential of piperazine derivatives, including those related to p-(1-Piperazinyl)phenol, has been a focus of recent research, showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based molecules in the development of new anti-TB molecules, addressing a critical need for safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Propiedades

| { "Design of Synthesis Pathway": "The compound 'p-(1-Piperazinyl)phenol dihydrobromide' can be synthesized through a multistep reaction pathway involving several chemical reactions.", "Starting Materials": [ "Phenol", "1-Bromo-4-nitrobenzene", "Piperazine", "Hydrogen gas", "Sodium hydroxide", "Hydrobromic acid", "Sodium carbonate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 1-Bromo-4-nitrobenzene with hydrogen gas in the presence of palladium catalyst to obtain 4-Aminobromobenzene", "Step 2: Reaction of 4-Aminobromobenzene with Piperazine in ethanol solvent to obtain 4-(1-Piperazinyl)phenol", "Step 3: Conversion of 4-(1-Piperazinyl)phenol to p-(1-Piperazinyl)phenol dihydrobromide by reacting it with hydrobromic acid in diethyl ether solvent in the presence of sodium carbonate" ] } | |

Número CAS |

38869-37-3 |

Fórmula molecular |

C10H15BrN2O |

Peso molecular |

259.14 g/mol |

Nombre IUPAC |

4-piperazin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |

Clave InChI |

XMKFYFNHNMOZHH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |

SMILES canónico |

C1CN(CCN1)C2=CC=C(C=C2)O.Br |

Otros números CAS |

38869-37-3 |

Pictogramas |

Irritant |

Sinónimos |

4-(1-Piperazinyl)phenol Dihydrobromide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)